molecular formula C22H18O5 B2721898 (Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one CAS No. 879927-67-0

(Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

Cat. No.: B2721898
CAS No.: 879927-67-0
M. Wt: 362.381
InChI Key: MDFDEFGCSPMYBK-FBHDLOMBSA-N
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Description

This compound belongs to the benzofuran-3(2H)-one family, characterized by a fused benzofuran core with a ketone group at position 2. The (Z)-configuration indicates the spatial arrangement of the substituents around the exocyclic double bond. The 2-methyl-2H-chromen-3-yl substituent introduces a chromene-derived moiety, which may confer unique electronic and steric properties, while the 6-(2-oxopropoxy) group provides a ketone-containing alkoxy chain.

Properties

IUPAC Name

(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O5/c1-13(23)12-25-17-7-8-18-20(11-17)27-21(22(18)24)10-16-9-15-5-3-4-6-19(15)26-14(16)2/h3-11,14H,12H2,1-2H3/b21-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFDEFGCSPMYBK-FBHDLOMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one, a compound belonging to the benzofuran class, has garnered attention due to its diverse biological activities. Benzofuran derivatives are known for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, pharmacological evaluations, and potential applications in medicine.

The molecular formula of this compound is C21H16O5C_{21}H_{16}O_{5}, with a molecular weight of 348.3 g/mol. The compound's structure includes a benzofuran core fused with a chromene moiety, which is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various benzofuran derivatives. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against different cancer cell lines. In vitro studies have shown that certain benzofuran derivatives exhibit IC50 values in the low micromolar range against human cancer cell lines such as HeLa and MDA-MB-231 .

Table 1: Antiproliferative Activity of Related Benzofuran Compounds

CompoundCell LineIC50 (µM)
CA-4HeLa0.18
CA-4MDA-MB-2310.37
6aHeLa0.013
11aMDA-MB-2310.023

These findings suggest that this compound may possess similar or enhanced anticancer properties due to its structural characteristics.

Antimicrobial Activity

Benzofuran derivatives have also been reported to exhibit antimicrobial properties. A review indicated that various benzofurans demonstrate activity against a range of bacterial and fungal strains . The exact mechanism of action is often linked to the inhibition of nucleic acid synthesis or disruption of cell membrane integrity.

Anti-inflammatory Effects

The anti-inflammatory potential of benzofuran derivatives has been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory response . The specific anti-inflammatory activity of this compound remains to be fully elucidated but could be inferred from related compounds.

The biological activities of benzofuran derivatives are often attributed to their ability to interact with various cellular targets:

  • Tubulin Binding: Some derivatives act by disrupting microtubule dynamics, which is crucial for cell division.
  • Histone Deacetylase (HDAC) Inhibition: Certain compounds have shown moderate HDAC inhibitory activity, leading to increased acetylation of histones and subsequent modulation of gene expression .
  • Reactive Oxygen Species (ROS) Generation: The induction of oxidative stress through ROS generation can lead to apoptosis in cancer cells.

Case Studies

A notable study evaluated the synthesis and biological evaluation of novel benzofuran derivatives, including those structurally related to this compound. The results indicated that modifications on the benzofuran core significantly impacted their antiproliferative activity across different cancer cell lines .

Scientific Research Applications

Medicinal Chemistry and Drug Design

The compound belongs to the class of benzofuran derivatives, which have been studied for their pharmacological properties. Research indicates that compounds with similar structures exhibit promising activities against various diseases, including cancer and inflammatory conditions.

Inhibition of Alkaline Phosphatase

One notable application is its potential as an inhibitor of alkaline phosphatase (AP). Studies have shown that benzofuran derivatives can act as effective inhibitors through non-competitive pathways. A series of synthesized compounds demonstrated high inhibitory potential against AP, suggesting that this compound could serve as a lead structure for developing new therapeutic agents targeting AP-related diseases .

Antimicrobial Activity

Benzofuran derivatives have also been evaluated for their antimicrobial properties. The structure-activity relationship (SAR) studies indicate that modifications in the benzofuran core can enhance antimicrobial efficacy. This opens avenues for developing new antibiotics or antifungal agents based on the compound .

Enzyme Inhibition Studies

The compound's structural features allow it to interact with various enzymes, making it a candidate for further exploration in enzyme inhibition studies.

Tyrosinase Inhibition

Research has highlighted the potential of aurone derivatives, including those related to benzofuran structures, as inhibitors of tyrosinase, an enzyme involved in melanin production. Compounds with hydroxyl substitutions have shown significant inhibition of human melanocyte tyrosinase, indicating that (Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one could similarly be effective in managing hyperpigmentation disorders .

Tuberculosis Treatment

Another critical application is in the context of tuberculosis (TB) treatment. Benzofuran derivatives have been identified as promising candidates for novel TB therapies due to their ability to inhibit specific targets within Mycobacterium tuberculosis. Lead optimization studies have indicated that structural modifications can improve efficacy and reduce cardiotoxicity risks associated with some benzofuran compounds .

Therapeutic Potential in Inflammatory Diseases

The compound's anti-inflammatory properties are also noteworthy. Research involving benzofuran derivatives has shown effectiveness in models of inflammatory bowel disease (IBD), suggesting that this compound may offer therapeutic benefits in treating IBD .

Summary of Research Findings

ApplicationFindingsReference
Alkaline Phosphatase InhibitionHigh inhibitory potential observed; serves as a lead structure for drug development
Antimicrobial ActivityStructural modifications enhance efficacy; potential for new antibiotics
Tyrosinase InhibitionHydroxyl-substituted derivatives show significant inhibition; potential for treating hyperpigmentation
Tuberculosis TreatmentEffective against Mycobacterium tuberculosis; lead optimization improves safety profile
Anti-inflammatory PropertiesEffective in models of inflammatory bowel disease; potential therapeutic applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects
Compound Name Substituents Key Structural Differences Potential Impact on Reactivity/Activity
(Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one 2-methylchromene (position 2), 2-oxopropoxy (position 6) Chromene group enhances π-conjugation; 2-oxopropoxy introduces a reactive ketone May improve binding to redox-sensitive targets
(Z)-6-hydroxy-2-(3-hydroxy-4-methoxybenzylidene)benzofuran-3(2H)-one (6y) 3-hydroxy-4-methoxybenzylidene (position 2), hydroxy (position 6) Polar hydroxyl/methoxy groups increase solubility; lacks chromene Potential antioxidant activity due to phenolic groups
(2Z)-2-[(2-bromophenyl)methylene]-6-hydroxybenzofuran-3-one 2-bromobenzylidene (position 2), hydroxy (position 6) Bromine atom introduces electron-withdrawing effects; smaller substituent Enhanced stability; possible halogen bonding
(2Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one 2-methoxybenzylidene (position 2), methoxy (position 6) Methoxy groups dominate; planar structure Reduced steric hindrance; increased lipophilicity
(2Z)-2-(furan-2-ylmethylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one Furan (position 2), 2-oxopropoxy (position 6), methyl (position 7) Furan substituent reduces conjugation compared to chromene; methyl adds steric bulk Altered metabolic stability

Key Observations :

  • The 2-oxopropoxy group, shared with the furan-substituted analog , introduces a reactive α,β-unsaturated ketone, which may participate in Michael addition reactions or act as a hydrogen-bond acceptor.
Physicochemical Properties
Compound Melting Point (°C) Solubility (Predicted) LogP (Estimated) Reference
(Z)-6-hydroxy-2-(3-hydroxy-4-methoxybenzylidene)benzofuran-3(2H)-one (6y) 254.9–255.5 Polar solvents (DMSO) 2.1
This compound Not reported Moderate (DMF) 3.8
(2Z)-2-[(3-fluorophenyl)methylidene]-6-(2-methylprop-2-enoxy)benzofuran-3-one Not reported Low (chloroform) 4.2

Analysis :

  • The target compound’s higher estimated LogP (3.8) compared to polar analogs like 6y (LogP 2.1) suggests greater lipophilicity, which may influence membrane permeability in biological systems.
  • Limited experimental data on melting points and solubility for the target compound highlight a gap in current literature.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (Z)-configured benzofuran derivatives, and how do reaction conditions influence stereochemical outcomes?

  • Answer : The synthesis typically involves condensation reactions between substituted benzofuran precursors and chromene derivatives. Key steps include:

  • Base-mediated condensation : Using NaH in THF to deprotonate intermediates, as seen in the synthesis of analogous benzofurans (e.g., 6-(benzyloxy) derivatives) .
  • Solvent and temperature optimization : Polar aprotic solvents (e.g., THF) at 0–5°C favor controlled reaction kinetics, minimizing side products .
  • Z-isomer control : The Z-configuration is confirmed via NOESY NMR or X-ray crystallography, where spatial proximity of substituents is analyzed .

Q. Which spectroscopic techniques are critical for structural elucidation of (Z)-configured benzofuran derivatives?

  • Answer : A multi-technique approach is essential:

  • 1H/13C NMR : To identify substituent patterns and confirm conjugation via chemical shifts (e.g., downfield shifts for carbonyl groups at ~170 ppm) .
  • 2D NMR (COSY, HSQC, NOESY) : Resolves spin-spin coupling and spatial relationships, critical for distinguishing Z/E isomers .
  • X-ray crystallography : Provides definitive stereochemical assignment, as demonstrated in crystallographic data for benzofuran-chromene hybrids .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of benzofuran derivatives?

  • Answer : Contradictions often arise from structural variations or assay conditions. Methodological strategies include:

  • Standardized bioassays : Re-evaluate activities under controlled conditions (e.g., MIC assays for antimicrobial activity with consistent inoculum sizes) .
  • Purity validation : Use HPLC (>95% purity) and NMR to exclude impurities as confounding factors .
  • Computational docking : Compare binding affinities of isomers with target proteins (e.g., using AutoDock Vina) to rationalize activity differences .

Q. What strategies enhance enantiomeric purity in asymmetric synthesis of benzofuran derivatives?

  • Answer : Key approaches include:

  • Chiral catalysts : Employ Ru-based catalysts in olefin cross-metathesis to induce asymmetry, as shown in the synthesis of dihydrobenzofurans .
  • Kinetic resolution : Optimize reaction time and temperature to favor one enantiomer, monitored via chiral HPLC .
  • Post-synthetic purification : Use recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) .

Q. How do substituents on the benzofuran core influence reaction yields and biological activity?

  • Answer : Substituent effects are evaluated through:

  • Electronic modulation : Electron-withdrawing groups (e.g., -Cl) on the benzofuran ring increase electrophilicity, accelerating condensation but potentially reducing solubility .
  • Steric effects : Bulky groups (e.g., -OCH2CH3) may hinder reaction progress, requiring higher temperatures or prolonged reaction times .
  • Biological impact : Methoxy groups enhance antimicrobial activity by improving membrane permeability, as observed in derivatives with 3,5-(OCH3)2 substituents .

Q. What experimental designs are recommended for optimizing one-pot syntheses of benzofuran derivatives?

  • Answer : Systematic optimization involves:

  • Catalyst screening : Test Brønsted/Lewis acids (e.g., p-TsOH, FeCl3) to identify rate-enhancing catalysts .
  • Solvent gradients : Compare yields in DMF, THF, and toluene to balance reactivity and solubility .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data in stereochemical assignments?

  • Answer : Contradictions often arise from dynamic effects (e.g., tautomerism). Resolution strategies include:

  • Variable-temperature NMR : Identify temperature-dependent shifts indicative of conformational exchange .
  • Comparative crystallography : Cross-validate NMR assignments with X-ray structures of analogous compounds .
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.